SSR128129E is a small-molecule compound recognized for its role as an allosteric inhibitor of fibroblast growth factor receptors (FGFRs). It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. The compound selectively inhibits FGFR1-4, demonstrating a significant impact on tumor angiogenesis and growth, making it a candidate for cancer treatment strategies.
The chemical SSR128129E is classified under the category of fibroblast growth factor receptor inhibitors. Its specific chemical structure and properties are identified by the CAS number 848318-25-2. This compound is primarily sourced from synthetic organic chemistry processes that involve various reaction mechanisms to ensure the desired pharmacological activity.
The synthesis of SSR128129E involves several key steps, utilizing advanced organic synthesis techniques. The following general procedures outline its preparation:
The molecular structure of SSR128129E reveals a complex arrangement conducive to its function as an allosteric inhibitor. Key structural features include:
The compound's structure allows it to bind effectively to the extracellular domain of FGFRs without competing directly with fibroblast growth factors for binding sites.
SSR128129E participates in various chemical reactions that enhance its pharmacological profile:
SSR128129E exerts its effects through a unique mechanism that involves:
SSR128129E exhibits several notable physical and chemical properties:
SSR128129E has significant applications in scientific research, particularly in cancer biology:
SSR128129E (SSR) is a sodium salt with the chemical name sodium 2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate and CAS number 848318-25-2. Its free acid form (CAS 848463-13-8) has a molecular formula of C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol, while the sodium salt form is 346.31 g/mol [1] [8] [10]. The compound features a unique indolizine core linked to a benzoate group, enabling extracellular binding to fibroblast growth factor receptors (FGFRs). This structure allows SSR128129E to act as an allosteric modulator without competing with endogenous FGF ligands [2] [6].
Solubility and Stability:SSR128129E is highly soluble in dimethyl sulfoxide (DMSO; 51–69 mg/mL) but poorly soluble in water (1 mg/mL) and ethanol (<1 mg/mL). It remains stable for >2 years when stored at -20°C in anhydrous conditions [1] [8].
Mechanistic Uniqueness:Unlike kinase-domain inhibitors, SSR128129E binds to the extracellular domain of FGFR, inducing conformational changes that prevent receptor dimerization and internalization. This allosteric inhibition is conserved across species and effective against FGFR1–4 subtypes [2] [4].
Table 1: Physicochemical Profile of SSR128129E
Property | Value |
---|---|
CAS Number (sodium salt) | 848318-25-2 |
CAS Number (free acid) | 848463-13-8 |
Molecular Formula (salt) | C₁₈H₁₅N₂NaO₄ |
Molecular Weight (salt) | 346.31 g/mol |
Solubility in DMSO | 51–69 mg/mL (155.93–199.24 mM) |
Solubility in Water | 1 mg/mL (2.89–3.08 mM) |
Purity | >98% (HPLC confirmed) |
The FGFR inhibitor landscape has evolved from non-selective tyrosine kinase inhibitors (TKIs) to precision therapies. Early multi-target TKIs (e.g., ponatinib) inhibited FGFR alongside VEGF or PDGFR but faced toxicity due to off-target effects. The 2019 FDA approval of erdafitinib (for FGFR2/3-altered urothelial carcinoma) marked a shift toward selective FGFR inhibition [3] [7].
SSR128129E’s Development:Discovered in the early 2010s, SSR128129E represented a novel class of extracellular FGFR blockers. Its allosteric mechanism avoids ATP-binding-site mutations that cause resistance to kinase inhibitors. Preclinical studies demonstrated nanomolar potency against FGFR1–4 (IC₅₀: 1.9 μM for FGFR1) and oral bioavailability, distinguishing it from earlier biologics like ligand-trapping antibodies [4] [6] [8].
Clinical Impact:While four FGFR inhibitors (erdafitinib, pemigatinib, infigratinib, futibatinib) now target intracellular kinase domains in specific cancers (e.g., cholangiocarcinoma), SSR128129E remains a research tool due to its extracellular action and broader anti-FGFR activity. It exemplifies efforts to overcome limitations of kinase inhibitors, such as gatekeeper mutations [3] [7].
Table 2: Evolution of FGFR-Targeted Therapies
Inhibitor Type | Examples | Targets | Development Stage |
---|---|---|---|
Multi-target TKIs | Nintedanib, Dovitinib | FGFR/VEGFR/PDGFR | Approved (limited indications) |
Selective kinase inhibitors | Erdafitinib, Pemigatinib | FGFR1–4 | FDA-approved (2019–2020) |
Extracellular allosteric inhibitors | SSR128129E | FGFR1–4 (allosteric) | Preclinical research |
FGFR aberrations—including amplifications (66%), mutations (26%), and fusions (8%)—occur in 7.1% of solid tumors. These drive oncogenesis by sustaining proliferation, angiogenesis, and metastasis via RAS/MAPK, PI3K/AKT, and STAT pathways [3] [5] [7]. Key clinical rationales include:
Preclinical Validation:In murine models, SSR128129E (30 mg/kg/day orally) reduced primary tumor growth (44% in pancreatic Panc02 models) and metastasis by inhibiting FGFR-dependent proliferation and angiogenesis. It also radiosensitized glioblastoma by suppressing HIF-1α and RhoB pathways [1] [9].
Table 3: Key Preclinical Findings for SSR128129E
Model System | Findings | Mechanistic Insight |
---|---|---|
Endothelial cells (in vitro) | Inhibited FGF2-induced proliferation (IC₅₀: 31 nM) and migration (IC₅₀: 15.2 nM) | Allosteric blockade of FGFR1–4 dimerization |
Panc02 pancreatic tumors (in vivo) | 44% tumor growth inhibition; reduced lymph node metastasis | Suppressed FGFR1–4 signaling in tumor/stroma |
U87 glioblastoma (in vivo) | Enhanced radiation efficacy; prolonged survival | Downregulated HIF-1α and RhoB activation |
CT26 colon cancer (in vivo) | 34% tumor growth inhibition | Blocked FGF7/FGFR2-driven proliferation |
SSR128129E exemplifies the therapeutic potential of allosteric FGFR inhibition. Its extracellular mechanism offers a unique strategy to circumvent kinase-domain mutations and broad applicability across FGFR-dependent malignancies.
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